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Compound of Interest

5-Bromo-4-(trifluoromethyl)thiazol-
Compound Name:
2-amine

Cat. No.: B135175

An In-depth Technical Guide to 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

Introduction: A Pivotal Building Block in Modern
Medicinal Chemistry

5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS No. 136411-21-7) represents a highly
valuable heterocyclic intermediate for researchers and scientists in drug development. Its
structure uniquely combines three key features that are highly sought after in the design of
novel therapeutic agents: the 2-aminothiazole core, a trifluoromethyl group, and a strategically
placed bromine atom.

The 2-aminothiazole scaffold is a well-established "privileged structure” in medicinal chemistry,
forming the core of numerous approved drugs due to its favorable interactions with a wide
range of biological targets.[1][2] The incorporation of a trifluoromethyl (CF3) group is a widely
used strategy to enhance a drug candidate's pharmacological profile. This group often
improves metabolic stability, increases lipophilicity (which can aid in cell membrane
permeability), and can modulate the electronic properties of the molecule to fine-tune binding
affinity.[1][3] Finally, the bromine atom at the 5-position serves as a versatile synthetic handle,
opening up a vast chemical space for further molecular elaboration through reactions like
cross-coupling, enabling the rapid generation of diverse compound libraries.
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This guide provides a comprehensive overview of the core physical and chemical properties,
spectral characteristics, synthetic considerations, and safety protocols for 5-Bromo-4-
(trifluoromethyl)thiazol-2-amine, offering field-proven insights for its effective application in
research and development.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its handling,
storage, and application in experimental workflows. 5-Bromo-4-(trifluoromethyl)thiazol-2-
amine is a solid at room temperature. Key identification and property data are summarized

below.
Property Value Source(s)
CAS Number 136411-21-7 [4]
Molecular Formula CaH2BrFsN2S [41[5]
Molecular Weight 247.04 g/mol [4]
5-bromo-4-
IUPAC Name (trifluoromethyl)-1,3-thiazol-2-
amine
Physical Form Solid
Purity Typically 295-98% [4]

N 2-8°C, Keep in a dark place,
Storage Conditions . [4]
under an inert atmosphere

SMILES BrC1=C(N=C(S1)N)C(F)(F)F [4]

DSEAYBLLHONPRM-

InChl Ke
y UHFFFAQOYSA-N

Note: Data such as melting point, boiling point, and specific solubility values are not
consistently reported across public datasheets and should be determined experimentally.[6]

PART 2: Chemical Reactivity and Synthetic Utility
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The synthetic versatility of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine stems from the
distinct reactivity of its functional groups. Understanding these reactive sites is crucial for
planning synthetic routes.

Caption: Key reactive sites on 5-Bromo-4-(trifluoromethyl)thiazol-2-amine.

e The 2-Amino Group: This primary amine is a key nucleophile. It can readily undergo
acylation with acyl chlorides or anhydrides to form amides, react with aldehydes and ketones
to form imines (Schiff bases), and participate in N-alkylation reactions. These
transformations are fundamental for attaching various side chains and pharmacophores.

e The 5-Bromo Group: This is arguably the most versatile site for molecular diversification. The
carbon-bromine bond is an excellent substrate for a wide array of palladium-catalyzed cross-
coupling reactions. This allows for the direct formation of carbon-carbon (e.g., Suzuki, Stille,
Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, enabling
the introduction of aryl, heteroaryl, alkyl, and amino substituents at this position. The ability to
leverage this site is a cornerstone of modern library synthesis in drug discovery.[7]

o The Trifluoromethyl Group: While generally unreactive under standard synthetic conditions,
the CFs group is a powerful modulator of the molecule's electronic and physical properties.
Its strong electron-withdrawing nature deactivates the thiazole ring towards electrophilic
substitution but can influence the regioselectivity of other reactions. Its primary role is as a
fixed structural element that enhances the parent molecule's drug-like properties.[3]

PART 3: Representative Synthesis Protocol

While multiple routes to substituted 2-aminothiazoles exist, the Hantzsch thiazole synthesis
remains a classic and reliable method.[8] The following is a representative, field-proven
protocol for the synthesis of a structurally related compound, which can be adapted for 5-
Bromo-4-(trifluoromethyl)thiazol-2-amine. The causality for each step is explained.

Objective: To synthesize the target compound from a suitable a-haloketone and thiourea.

Core Reaction: Hantzsch Thiazole Synthesis
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Click to download full resolution via product page
Caption: Representative synthetic workflow for the target compound.
Step-by-Step Methodology:
e Thiazole Ring Formation:

o To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add
thiourea (1.0 eq) and a suitable a-haloketone precursor, such as 3-bromo-1,1,1-
trifluoroacetone (1.0 eq), in a polar solvent like ethanol.

o Rationale: Ethanol serves as an effective solvent for both reactants and facilitates the
initial nucleophilic attack of the thiourea sulfur onto the electrophilic carbonyl-adjacent
carbon of the haloketone.[8]

o Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Rationale: Thermal energy drives the subsequent intramolecular cyclization and
dehydration steps to form the thiazole ring.

o After cooling to room temperature, concentrate the mixture under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and
extract the product with ethyl acetate.

o Rationale: The reaction generates HBr as a byproduct, which must be neutralized. Ethyl
acetate is a common solvent for extracting moderately polar organic products from
aqueous media.

» Regioselective Bromination:
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o Dissolve the crude 4-(trifluoromethyl)thiazol-2-amine intermediate (1.0 eq) in a solvent
such as glacial acetic acid or acetonitrile.[7]

o Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

o Rationale: NBS is a mild and selective source of electrophilic bromine (Br*). The electron-
rich 5-position of the 2-aminothiazole ring is the most favorable site for electrophilic
aromatic substitution.

o Stir the reaction for 2-4 hours or until TLC analysis indicates complete consumption of the
starting material.

o Quench the reaction with an aqueous solution of sodium thiosulfate to remove any
unreacted bromine.

o Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium
sulfate, and concentrate in vacuo.

o Purification:

o Purify the crude final product using flash column chromatography on silica gel, typically
with a hexane/ethyl acetate gradient system.

o Rationale: This standard technique separates the desired product from residual starting
materials and byproducts based on polarity, yielding the pure 5-Bromo-4-
(trifluoromethyl)thiazol-2-amine.

PART 4: Expected Spectral Characteristics

Definitive structural confirmation requires a suite of spectroscopic analyses. While specific peak
data should be acquired on a per-batch basis, the expected characteristics are as follows:

e 1H NMR: The most prominent signal would be a broad singlet corresponding to the two
protons of the amino (-NHz) group. The chemical shift of this peak can vary depending on
the solvent and concentration.

e 13C NMR: Four distinct carbon signals are expected. The carbon atom bonded to the
trifluoromethyl group will appear as a quartet due to C-F coupling. The other three carbons of
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the thiazole ring will have characteristic shifts.

e 19F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the
trifluoromethyl group. This is a highly diagnostic signal for confirming the presence of this
moiety.[9]

e Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak
(M+). Crucially, due to the presence of one bromine atom, there will be a pair of peaks (M*
and M+2+) of nearly equal intensity, corresponding to the natural abundance of the 7°Br and
81Br isotopes. This isotopic pattern is a definitive indicator of a monobrominated compound.

« Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the
primary amine (typically in the 3100-3400 cm~1 region), C=N stretching of the thiazole ring
(around 1600-1650 cm™1), and strong C-F stretching bands (typically in the 1100-1300 cm~1
range).[10][11]

PART 5: Safety and Handling

As a research chemical, 5-Bromo-4-(trifluoromethyl)thiazol-2-amine must be handled with
appropriate precautions in a well-ventilated laboratory or fume hood.[6]

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).

 Signal Word: Warning.

o Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and
a lab coat.[6]

» Handling: Avoid dust formation and inhalation.[6]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert
atmosphere as recommended.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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